N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide
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Overview
Description
N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxol Ring: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.
Introduction of the Benzamido Group: This step involves the acylation of the amine group using benzoyl chloride in the presence of a base such as triethylamine.
Addition of the tert-Butyl Group: This is usually done via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include substituted benzamides, amines, and various oxidized derivatives.
Scientific Research Applications
N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzamido derivatives: Compounds with similar benzamido groups but different substituents on the aromatic ring.
tert-Butyl benzamides: Compounds with tert-butyl groups attached to the benzamide structure.
Benzodioxol derivatives: Compounds containing the benzodioxol ring system with various functional groups.
Uniqueness
The uniqueness of N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-26(2,3)19-16-20(28-24(30)17-12-8-6-9-13-17)22-23(33-27(4,5)32-22)21(19)29-25(31)18-14-10-7-11-15-18/h6-16,20-23H,1-5H3,(H,28,30)(H,29,31)/t20-,21+,22+,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEQZLKCGPTLTO-WZYRSQIMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C=C(C(C2O1)NC(=O)C3=CC=CC=C3)C(C)(C)C)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C=C([C@@H]([C@H]2O1)NC(=O)C3=CC=CC=C3)C(C)(C)C)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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